molecular formula C20H23N5O2 B5547723 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine

1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No. B5547723
M. Wt: 365.4 g/mol
InChI Key: CIWRGFWVUYULRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine often involves multi-step processes. For instance, Kumar et al. (2004) described the synthesis and in vitro evaluation of a related compound, showcasing a potential imaging agent for CB(1) receptors using PET. The precursor for radiolabeling was synthesized in five steps with a 30% overall yield, highlighting the complexity and precision required in synthesizing such compounds (Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds within this category is confirmed through various analytical techniques, including X-ray diffraction and spectral analyses. Abdel-Wahab et al. (2023) detailed the structure of a newly synthesized heterocycle confirmed via X-ray diffraction, emphasizing the importance of structural analysis in understanding the compound’s potential interactions and stability (Abdel-Wahab et al., 2023).

Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics

The compound, through structural modifications incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, has been instrumental in the discovery of high-affinity dopamine receptor partial agonists. These modifications have enabled the design of compounds favoring the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, showcasing potential novel therapeutic avenues for antipsychotic activity. This discovery highlights the compound's role in advancing the understanding of dopamine receptor functionality and its implications for treating psychiatric disorders (Möller et al., 2017).

Synthesis for PET Ligands

The chemical structure has been utilized in the synthesis of potential imaging agents for CB1 receptors, demonstrating its utility in creating radiotracers for in vitro and in vivo studies. This research underscores the compound's significance in developing tools for neuroscientific research, facilitating the exploration of CB1 receptor distribution and function in the human brain (Kumar et al., 2004).

Mixed Ligand Concept for Imaging

Incorporation into mixed ligand fac-tricarbonyl complexes for imaging applications showcases the compound's versatility in labeling bioactive molecules. This innovative approach allows for the modification of physico-chemical properties of conjugates, contributing to advancements in diagnostic imaging and potentially therapeutic targeting (Mundwiler et al., 2004).

Development of CB1 Receptor Antagonists

The structural motifs derived from this compound have been pivotal in creating analogs with high affinity for the CB1 cannabinoid receptor. This research facilitates the development of novel pharmacological tools and therapeutic candidates, contributing to a deeper understanding of cannabinoid receptor-mediated physiological and pathological processes (Tobiishi et al., 2007).

Molecular Interaction Studies

Its utilization in molecular interaction studies with the CB1 cannabinoid receptor provides insights into the design of receptor antagonists. This research aids in elucidating the structural basis of receptor-ligand interactions, paving the way for the rational design of drugs targeting the cannabinoid system (Shim et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential uses. For example, it could be investigated for potential pharmaceutical applications, given the presence of several functional groups and rings that are common in many drugs .

properties

IUPAC Name

[1-(2-methoxyphenyl)pyrazol-4-yl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-23-12-9-21-19(23)15-7-10-24(11-8-15)20(26)16-13-22-25(14-16)17-5-3-4-6-18(17)27-2/h3-6,9,12-15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWRGFWVUYULRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)C3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.